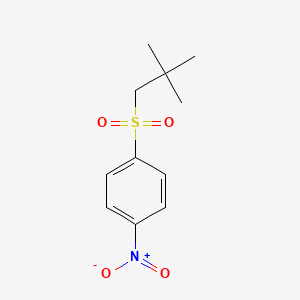
1-(2,2-Dimethylpropane-1-sulfonyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a sulfonyl group attached to a 2,2-dimethylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene typically involves the sulfonation of 4-nitrobenzene with 2,2-dimethylpropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution of the sulfonyl group.
Major Products
Reduction: The major product of the reduction reaction is 1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2,2-dimethylpropylsulfonyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
86810-75-5 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropylsulfonyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)8-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
VKRRPCFAHWJWDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















